6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol
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Overview
Description
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a 2,4,5-trimethylphenyl group and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,4-diketones or the cyclization of appropriate precursors.
Introduction of the 2,4,5-Trimethylphenyl Group: The 2,4,5-trimethylphenyl group can be introduced via electrophilic aromatic substitution reactions or through cross-coupling reactions using appropriate aryl halides and catalysts.
Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by a thiol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The pyridazine ring can undergo reduction reactions to form dihydropyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various electrophiles are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The pyridazine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the 3-position.
2,4,5-Trimethylphenyl Derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol is unique due to the combination of the pyridazine ring, the 2,4,5-trimethylphenyl group, and the thiol group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOICLIMOIQQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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